Benzotriazole-1-carboxamidinium tosylate

Overview

Description

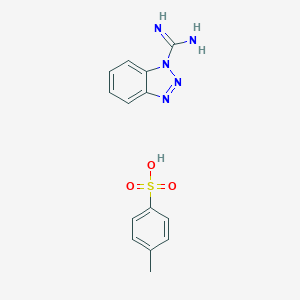

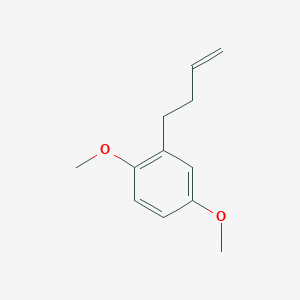

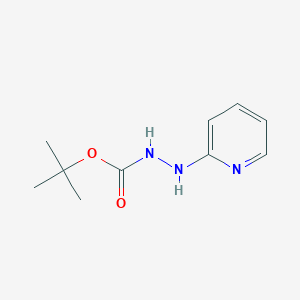

Benzotriazole-1-carboxamidinium tosylate is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion of Amines to Guanidines : A study by Katritzky, Parris, and Allin (1995) found that benzotriazole-1-carboxamidinium tosylate is an effective reagent for converting amines to guanidines under mild conditions, yielding good results with various primary and secondary amines (Katritzky, Parris, & Allin, 1995).

Synthesis of Mono and N,N-Disubstituted Ureas : Another application in synthetic chemistry was demonstrated by Katritzky, Kirichenko, and Rogovoy (2003), who used benzotriazole-1-carboxamide for preparing mono- and N,N-disubstituted ureas. This process is suitable for solid-phase work and offers a straightforward method with simple purification (Katritzky, Kirichenko, & Rogovoy, 2003).

Biotransformation of Benzotriazoles : Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles, including this compound, in activated sludge. They identified major transformation products, contributing to understanding micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Synthesis of 2-Aryl- and 2-Hetarylpyrroles : In 1994, Katritzky, Li, and Gordeev utilized 1-Propargylbenzotriazole for the synthesis of 2-aryl- and 2-hetarylpyrroles. This process involved cycloelimination and provided a new method for producing these compounds (Katritzky, Li, & Gordeev, 1994).

Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas : Katritzky, Kirichenko, Rogovoy, Kister, and Tao (2004) demonstrated the synthesis of thioureas and N-acylthioureas using 1-Benzotriazole-1-carbothioamide. This synthesis is important for the production of various biologically active compounds (Katritzky et al., 2004).

Synthesis of Polysubstituted Acylguanidines and Guanylureas : Katritzky, Rogovoy, Cai, Kirichenko, and Kovalenko (2004) applied (Benzotriazol-1-yl)carboximidamides for preparing polysubstituted acylguanidines and guanylureas. This method provided high yields under mild conditions, allowing for variation in the substituents of the products (Katritzky et al., 2004).

Pharmacological Applications : Semple et al. (2006) found that 1-Substituted benzotriazole carboxylic acids, related to this compound, are selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b, indicating potential pharmaceutical applications (Semple et al., 2006).

Environmental Toxicity : Pillard, Cornell, Dufresne, and Hernández (2001) studied the toxicity of benzotriazole and its derivatives, including this compound, on aquatic species, providing insights into environmental impacts (Pillard et al., 2001).

Mechanism of Action

Target of Action

BCAT, also known as Benzotriazole-1-carboxamidinium tosylate, is a ligand that binds to receptors . These receptors are proteins on cells that recognize specific substances and trigger a cellular response

Mode of Action

BCAT interacts with its target receptors by binding to them .

Biochemical Pathways

Given that bcat is a ligand that binds to receptors, it can be inferred that it likely influences signal transduction pathways .

Result of Action

Given that BCAT is a ligand that binds to receptors, it likely triggers a cellular response upon binding . The specifics of this response would depend on the nature of the target receptor and the downstream signaling pathways.

Action Environment

It is known that bcat is a highly effective corrosion inhibitor that can be used in a variety of industries, including oil and gas, chemical processing, and water treatment . This suggests that BCAT may be stable and effective under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Benzotriazole-1-carboxamidinium tosylate acts as a ligand that binds to receptors, which are proteins on cells that recognize specific substances and trigger a cellular response

Cellular Effects

It is known to influence cell function by binding to receptors and triggering cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a ligand. It binds to receptors on cells, triggering a cellular response

Properties

IUPAC Name |

benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPBDRUPTRGILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163853-10-9 | |

| Record name | Benzotriazole-1-carboxamidinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about Benzotriazole-1-carboxamidinium tosylate's reactivity?

A1: this compound (1) is a reagent that enables the conversion of amines to guanidines. [, ] This reaction proceeds under mild conditions and shows effectiveness for both primary and secondary amines. []

Q2: Are there any advantages to using this compound for guanidine synthesis compared to other methods?

A2: While the abstracts provided do not delve into comparative studies, they highlight that this compound offers a "novel," "effective," and "convenient" method for guanidine synthesis. [] This suggests advantages over existing methodologies, but further research would be needed to specify these benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)